molecular formula C14H12F3NO B1354980 4-(Benzyloxy)-3-(trifluoromethyl)aniline CAS No. 70338-47-5

4-(Benzyloxy)-3-(trifluoromethyl)aniline

Cat. No. B1354980
CAS RN: 70338-47-5
M. Wt: 267.25 g/mol
InChI Key: UULCQZNHBGUYCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Trialkylmethyl)anilines, involves the reaction of 4-(Trifluoromethyl)aniline with primary Grignard reagents in ether . This process yields the title products 14 (50–75%). A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(Trifluoromethyl)aniline Hydrochloride, has been reported. The molecular formula is C7H6F3N·HCl, and the molecular weight is 197.59 .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Scientific Research Applications

Liquid Crystal Research

4-(Benzyloxy)-3-(trifluoromethyl)aniline derivatives exhibit significant properties in the study of liquid crystals. Researchers Miyajima et al. (1995) found that certain derivatives show stable smectic B and A phases, which are crucial in liquid crystal technology. The study highlighted how the moderately polar nature of these mesogens stabilizes monolayer smectic states, with the smectic A phase of one derivative exhibiting very high orientational order (Miyajima et al., 1995).

Spectroscopic Studies

Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of a related compound, 4-nitro-3-(trifluoromethyl)aniline. They used Fourier transform infrared (FT-IR) and Raman spectra to analyze its fundamental modes, vibrational, structural, thermodynamic, and electronic properties. Their study provided insights into the influence of substituent groups on the electronic properties of the molecule (Saravanan et al., 2014).

Materials Science

In materials science, derivatives of 4-(Benzyloxy)-3-(trifluoromethyl)aniline have been used in synthesizing novel materials. A study by Ito et al. (2002) focused on the synthesis and redox properties of oligo(N-phenyl-m-aniline)s, illustrating the potential of these compounds in creating high-spin cationic states, which could be valuable in various materials science applications (Ito et al., 2002).

Synthetic Chemistry

Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups in synthesizing isoxazoles and 1,3,5-triazines. This highlights the compound's role in facilitating complex chemical reactions and producing various chemical structures, demonstrating its versatility in synthetic chemistry (Strekowski et al., 1995).

Dendrimer Synthesis

Morar et al. (2018) investigated the use of 4-(n-Octyloxy)aniline, a similar compound, in the synthesis and structure of new dendritic melamines. This research contributes to the understanding of dendrimers' synthesis and behavior, which is critical in nanotechnology and materials science (Morar et al., 2018).

Nonlinear Optical Materials

Revathi et al. (2017) conducted a study on 4-Chloro-3-(trifluoromethyl)aniline, a structurally similar compound, for its potential use in nonlinear optical (NLO) materials. They provided detailed vibrational analysis and theoretical insights, which could be relevant for the development of advanced optical materials (Revathi et al., 2017).

Safety And Hazards

The safety and hazards associated with similar compounds like 4-(Trifluoromethyl)aniline Hydrochloride include skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

The future directions in the study of similar compounds involve the trifluoromethylation of carbon-centered radical intermediates. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULCQZNHBGUYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568749
Record name 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-(trifluoromethyl)aniline

CAS RN

70338-47-5
Record name 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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